R-Venlafaxine-di-p-toluoyl-D-tartrate Salt is a chemical compound primarily utilized in pharmaceutical applications, particularly in the treatment of various mood disorders. It is classified as a salt derived from the antidepressant venlafaxine, which is known for its efficacy in treating depression and anxiety disorders. The compound has a CAS number of 6202-23-9 and is recognized by its molecular formula and molecular weight of approximately 663.75 g/mol . The synthesis of this salt involves the reaction of R-Venlafaxine with di-p-toluoyl-D-tartaric acid, which serves as a chiral resolving agent to enhance the pharmacological properties of venlafaxine .
The synthesis of R-Venlafaxine-di-p-toluoyl-D-tartrate Salt typically follows a multi-step process. Key steps include:
The molecular structure of R-Venlafaxine-di-p-toluoyl-D-tartrate Salt can be described as follows:
R-Venlafaxine-di-p-toluoyl-D-tartrate Salt participates in several chemical reactions:
R-Venlafaxine-di-p-toluoyl-D-tartrate Salt functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its mechanism involves:
The physical and chemical properties of R-Venlafaxine-di-p-toluoyl-D-tartrate Salt include:
R-Venlafaxine-di-p-toluoyl-D-tartrate Salt has several scientific applications:
R-Venlafaxine-di-p-toluoyl-D-tartrate salt is a crystalline diastereomeric complex formed through the acid-base reaction between R-venlafaxine (C~17~H~27~NO~2~) and di-p-toluoyl-D-tartaric acid (DPTTA; C~20~H~18~O~8~). The salt’s structure features proton transfer from the carboxylic acid groups of DPTTA to the amine group of R-venlafaxine, stabilized by hydrogen bonding and van der Waals interactions. The chiral environment of D-tartrate imposes stereospecific packing, yielding crystals with distinct solubility properties essential for separation [1] [3].
Molecular Characteristics:
Table 1: Molecular Properties of Salt Components
Component | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |
---|---|---|---|
R-Venlafaxine | C~17~H~27~NO~2~ | 277.40 | R-configuration |
Di-p-toluoyl-D-tartaric acid | C~20~H~18~O~8~ | 386.35 | (2R,3R) |
Salt complex | C~37~H~45~NO~10~ | 663.75 | Diastereomeric |
Physicochemical properties include a melting point range of 169–171°C (inherited from DPTTA), white crystalline morphology, and solubility in polar aprotic solvents like ethanol and methanol but limited solubility in water [1]. The salt’s optical activity is defined by its specific rotation, [α]~D~^20^ = -142° (c=10, EtOH), reflecting the chiral influence of DPTTA [1].
The resolution of venlafaxine enantiomers evolved from classical methods to sophisticated chiral technologies. Initial approaches relied on chromatographic separation using chiral stationary phases (CSPs), which proved cost-prohibitive for industrial scale. Enzymatic resolution offered moderate enantioselectivity but suffered from low yields and extended reaction times. The introduction of diastereomeric salt formation using chiral acids in the 1990s marked a paradigm shift, enabling scalable separation based on differential crystallization [3] [8].
Di-p-toluoyl-D-tartaric acid emerged as a superior resolving agent due to its structural rigidity and predictable crystallization behavior. Compared to dibenzoyl-tartaric acid (DBTA), DPTTA exhibits reduced hygroscopicity and forms stoichiometrically defined salts with venlafaxine enantiomers. Patent CN104447338A details a modern synthesis of DPTTA via D-tartaric acid and p-toluoyl chloride, catalyzed by copper sulfate, achieving >98% enantiopurity. This process enabled kilogram-scale production, overcoming limitations of early resolution methods [8].
Table 2: Evolution of Venlafaxine Resolution Techniques
Era | Method | Limitations | Enantiomeric Excess (ee) |
---|---|---|---|
1980–1995 | Chromatography (CSPs) | High cost, low throughput | >99% |
1990–2000 | Enzymatic resolution | Substrate specificity, <50% yield | 70–80% |
2000–Present | Diastereomeric salt formation | Solvent optimization critical | 95–99% |
Di-p-toluoyl-D-tartaric acid (DPTTA) enables chiral resolution via three-dimensional steric complementarity and differential solubility. The (2R,3R) configuration of DPTTA selectively binds R-venlafaxine through:
Supramolecular studies confirm that DPTTA forms 1:1 host-guest complexes with venlafaxine enantiomers. The R-enantiomer complex crystallizes in a monoclinic lattice (P2~1~ space group), whereas the S-enantiomer forms needle-like crystals with higher aqueous solubility. This disparity allows mechanical separation or selective dissolution. Thermodynamically, the R-venlafaxine·DPTTA complex exhibits a higher melting point (ΔT = 5°C) and lower free energy (ΔG = -8.2 kJ/mol), confirming inherent stability [3].
Mechanistic Advantages Over DBTA:
This resolution pathway underpins the industrial synthesis of enantiopure R-venlafaxine, essential for advanced pharmacological studies.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2